3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to an indazole ring. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances the chemical and biological properties of the compound, making it a valuable building block in synthetic chemistry and medicinal research.
This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities. Indazoles, including their derivatives, have been extensively studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability in drug development .
The synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one typically involves several key steps:
The molecular formula of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one is C8H7F3N2O, with a molecular weight of 204.1 g/mol. Its structure features:
The presence of the tetrahydro ring influences both chemical reactivity and biological activity compared to other indazole derivatives .
Crystallographic studies reveal that this compound forms specific supramolecular arrangements in solid-state, which can affect its physical properties and interactions with biological targets .
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one can undergo various chemical transformations:
The choice of reagents and reaction conditions is crucial for achieving desired products from these transformations. For example:
The mechanism of action for 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one involves several biochemical pathways:
The efficacy and stability of this compound can be influenced by environmental factors such as pH and temperature, which may affect its biological activity.
The compound's unique properties stem from its trifluoromethyl group and tetrahydroindazole structure, contributing to its reactivity profile .
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-one has several notable applications:
This compound exemplifies the utility of fluorinated heterocycles in advancing both synthetic methodologies and potential therapeutic applications in medicinal chemistry.
Indazoles emerged as pharmacologically significant cores in the late 20th century, bridging the gap between indole and benzimidazole architectures. Early studies highlighted their dual hydrogen-bonding capability (donor-acceptor pairs at N1 and N2 positions) and planar aromatic character, enabling robust interactions with diverse biological targets. The partial saturation of the benzenoid ring in 4,5,6,7-tetrahydro-1H-indazole derivatives introduced critical three-dimensionality, reducing planarity while enhancing sp³ character—a feature leveraged to improve solubility and reduce off-target effects [6].
The scaffold’s versatility is evidenced by its presence in:
Table 1: Core Properties of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₉F₃N₂ | [1] [2] [5] |
Molecular Weight | 190.17 g/mol | [2] [5] |
Melting Point | 121.9 °C | [2] [5] |
Density | 1.345 ± 0.06 g/cm³ | [5] |
Boiling Point | 255.6 ± 35.0 °C (predicted) | [2] [5] |
The trifluoromethyl (-CF₃) group’s integration into heterocycles represents a cornerstone of modern bioisosterism. Its strategic incorporation at the C3 position of 4,5,6,7-tetrahydro-1H-indazole delivers three synergistic advantages:
Metabolic Stability: The C-F bond’s high dissociation energy (∼485 kJ/mol) impedes oxidative metabolism, extending pharmacokinetic half-lives. This contrasts sharply with methyl- or methoxy-substituted analogs vulnerable to cytochrome P450 oxidation [2] [5].
Lipophilicity Modulation: -CF₃ elevates calculated Log P values by ∼0.9–1.2 units compared to unsubstituted analogs (e.g., Log P = 2.407 for the title compound [1]). This enhances membrane permeability without extreme hydrophobicity, as demonstrated by its balanced partition coefficient [5].
Electron-Withdrawing Potency: The -CF₃ group’s strong inductive effect (-Iσ = 0.43) polarizes adjacent bonds, influencing:
Table 2: Computed Molecular Properties of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
Parameter | Value | Biological Implication |
---|---|---|
Topological Polar Surface Area | 28.7 Ų | Moderate passive diffusion |
Hydrogen Bond Donor Count | 1 (N-H) | Target-specific H-bonding |
Hydrogen Bond Acceptor Count | 4 (2N, 3F) | Enhanced solubility |
Rotatable Bonds | 1 | Conformational rigidity |
Heavy Atom Count | 13 | Optimal Rule-of-5 compliance |
The trifluoromethyl group’s steric profile (van der Waals volume ≈ 38 ų) mimics tert-butyl or isopropyl groups while avoiding enzymatic recognition sites associated with bulkier aliphatics. This balance enables selective engagement with hydrophobic enzyme clefts—evidenced by derivatives showing sub-micromolar IC₅₀ values against inflammatory targets [6]. Quantum mechanical studies further reveal -CF₃’s ability to stabilize adjacent cationic intermediates through hyperconjugative interactions, a feature exploited in mechanism-based enzyme inhibitors [5].
As synthetic methodologies for C–H trifluoromethylation mature, this previously "esoteric" substituent has become a ubiquitous tool. The title compound exemplifies this evolution, serving as a synthetic intermediate for advanced analogs like 1-Methyl-3-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-indazol-6-one (CAS# 944902-60-7) [3] and (3-Trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetic acid (CAS# 333309-21-0) [4], both expanding structure-activity relationship landscapes.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3